![molecular formula C10H14O3 B3032824 Allyl 2-oxocyclohexanecarboxylate CAS No. 5453-93-0](/img/structure/B3032824.png)
Allyl 2-oxocyclohexanecarboxylate
Overview
Description
Allyl 2-oxocyclohexanecarboxylate is a chemical compound with the molecular formula C10H14O3 . It has a molecular weight of 182.22 . The compound is typically a colorless to yellow liquid .
Synthesis Analysis
The synthesis of Allyl 2-oxocyclohexanecarboxylate involves the reaction with allyl acetate in toluene in the presence of a palladium catalyst . Another method involves the use of azlactones as a soft stabilized pronucleophile .Molecular Structure Analysis
The InChI code for Allyl 2-oxocyclohexanecarboxylate is 1S/C10H14O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2,8H,1,3-7H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Allyl 2-oxocyclohexanecarboxylate can undergo various chemical reactions. For instance, it can participate in allylic substitution reactions, which are important processes in organic synthesis .Physical And Chemical Properties Analysis
Allyl 2-oxocyclohexanecarboxylate is a colorless to yellow liquid . It has a density of 1.080±0.06 g/cm3 . The compound has a pKa value of 11.89±0.20 .Scientific Research Applications
- Allyl 2-oxocyclohexanecarboxylate serves as a valuable substrate in copper-catalyzed enantioconvergent allylation reactions. These reactions convert racemic ketones into stereoisomerically enriched homoallylic alcohols . The control of stereochemistry in carbon–carbon bond formations is crucial for obtaining enantioenriched chiral alcohol products.
- Homoallylic alcohols derived from allyl 2-oxocyclohexanecarboxylate act as versatile building blocks. They have been employed in the construction of complex organic molecules . Researchers utilize these intermediates to access diverse chemical scaffolds.
- Allyl 2-oxocyclohexanecarboxylate can participate in enamine chemistry. Enamines are valuable intermediates for the synthesis of nitrogen heterocycles, such as pyran, furan, and 1,4-diazepine derivatives .
- The allyl substituent in 2-oxocyclohexanecarboxylate allows for spirocyclization reactions. These processes lead to the formation of spirocyclic compounds, which often exhibit interesting biological activities .
- Researchers have explored the use of allyl 2-oxocyclohexanecarboxylate in various functional group transformations. These include allylation, crotylation, and propargylation reactions, leading to diverse product libraries .
Enantioconvergent Catalysis
Building Block for Complex Molecules
Organic Synthesis via Enamines
Spirocyclization Reactions
Functional Group Transformations
Mechanism of Action
Target of Action
Allyl 2-oxocyclohexanecarboxylate is a type of 2-acylcycloalkanone 2-acylcycloalkanones are generally used in organic synthesis , suggesting that their targets could be various organic compounds.
Mode of Action
The mode of action of Allyl 2-oxocyclohexanecarboxylate involves the coordination of a low valent metal complex to the double bond of an allylic system . This is followed by an oxidative addition by removal of the leaving group X, which gives a π -allyl complex as an intermediate . The intermediate could be a neutral or cationic species, depending on the nature of the ligands and the counter ion X . The nucleophile typically adds to the terminal carbon with inversion of configuration rather than via the metal cation with retention .
Biochemical Pathways
2-acylcycloalkanones are known to be involved in various reactions in organic synthesis . These reactions include the formation of enamines, nitrogen heterocycles, pyran, furan, 1,4-diazepine, and spirocyclization .
Result of Action
The result of the action of Allyl 2-oxocyclohexanecarboxylate is the formation of various organic compounds through reactions such as allylic substitution . For example, the palladium-catalyzed reaction of vinyl epoxide with nucleophiles provides branched products .
Action Environment
The action of Allyl 2-oxocyclohexanecarboxylate can be influenced by various environmental factors. For instance, the reaction begins with the coordination of the low valent metal complex to the double bond of an allylic system . Therefore, the presence and concentration of the metal complex in the environment can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
prop-2-enyl 2-oxocyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2,8H,1,3-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTZVBVAVFIMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CCCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5453-93-0 | |
Record name | NSC18912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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